molecular formula C15H10ClN3O B246418 (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone

Cat. No. B246418
M. Wt: 283.71 g/mol
InChI Key: RUPZNVORWMUSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone, also known as CPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPM is a member of the triazole family and exhibits unique properties that make it a promising candidate for research.

Mechanism of Action

The exact mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone exhibits anti-inflammatory and anti-tumor effects by inhibiting the production of certain cytokines and growth factors. It has also been shown to have antimicrobial properties against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a relatively simple compound to synthesize and is readily available. It has been shown to be stable under various conditions and can be easily modified for different applications. However, its exact mechanism of action is not fully understood, which may limit its use in some experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone.
2. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be further modified to improve its anti-inflammatory and anti-tumor properties.
3. The potential use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a ligand in metal complexes for catalytic reactions could be explored.
4. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone could be studied for its potential use in the development of new antimicrobial agents.
5. The use of (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone in drug delivery systems could be investigated.
In conclusion, (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in different fields.

Synthesis Methods

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone can be synthesized through a simple one-pot reaction between 4-chloroacetophenone and 3-phenyl-1H-1,2,4-triazole-5-thiol. This reaction is catalyzed by a base such as potassium carbonate and yields (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone as a white crystalline solid.

Scientific Research Applications

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone has also been used as a ligand in metal complexes for catalytic reactions.

properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

(4-chlorophenyl)-(3-phenyl-1H-1,2,4-triazol-5-yl)methanone

InChI

InChI=1S/C15H10ClN3O/c16-12-8-6-10(7-9-12)13(20)15-17-14(18-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,18,19)

InChI Key

RUPZNVORWMUSJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.